

Ampelopsin G: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

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Compound of Interest		
Compound Name:	Ampelopsin G	
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Abstract

Ampelopsin G, also known as Dihydromyricetin (DHM), is a flavonoid that has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery of Ampelopsin G, its primary natural sources, and a detailed examination of its biological effects, with a focus on its anti-inflammatory, antioxidant, and pro-apoptotic properties. This document consolidates quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key biological assays, and visualizes the intricate signaling pathways modulated by Ampelopsin G.

Discovery and Structural Elucidation

Ampelopsin G was reportedly first isolated in 1940 from the leaves of Ampelopsis meliaefolia. [1] Chemically, it is a flavanonol, a type of flavonoid, with the systematic IUPAC name (2R,3R)-3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one.[2] Its structure has been extensively characterized using modern spectroscopic techniques.

The structural elucidation of **Ampelopsin G** is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] 1H and



13C NMR spectra provide detailed information about the proton and carbon skeleton of the molecule, allowing for the assignment of each atom and the determination of its stereochemistry.[5][6][7][8][9] High-resolution mass spectrometry provides the exact molecular weight and elemental composition, further confirming the chemical formula C15H12O8.[4]

Natural Sources

Ampelopsin G is found in a variety of plant species. The most notable and commercially significant source is Ampelopsis grossedentata, commonly known as vine tea.[10][11] The tender stems and leaves of this plant are particularly rich in **Ampelopsin G**, with concentrations reported to be as high as 20-30% of the dry weight.[12]

Other significant natural sources of **Ampelopsin G** include:

- Hovenia dulcis (Japanese raisin tree)[2]
- Ampelopsis japonica[2]
- Ampelopsis megalophylla[2]
- Cercidiphyllum japonicum[2]
- Rhododendron cinnabarinum[2]
- Certain Pinus and Cedrus species[2]
- Salix sachalinensis[2]

The concentration of **Ampelopsin G** can vary depending on the plant part, geographical location, and harvesting time.[11] High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of **Ampelopsin G** in plant extracts.[11][13] [14]

Biological Activity and Signaling Pathways

Ampelopsin G exhibits a broad spectrum of biological activities, making it a compound of great interest for therapeutic applications. Its primary effects are attributed to its antioxidant, anti-inflammatory, and apoptosis-inducing properties.



Antioxidant Activity

Ampelopsin G is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS).[3][12] This activity is central to its protective effects against oxidative stress-induced cellular damage.

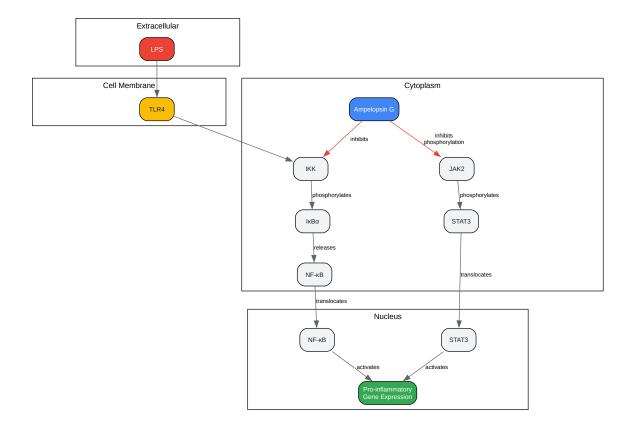
Assay Type	Compound	IC50 / Activity	Reference
DPPH Radical Scavenging	Ampelopsin G	IC50: 3.24 μg/mL	[11]
DPPH Radical Scavenging	Ampelopsin G	66.55% to 96.19% scavenging at 2 to 10 μg/mL	[12]
O2•- Scavenging	Ampelopsin G	46.78% scavenging at 60 μg/mL	[12]
ABTS Radical Scavenging	Compound 4 (a flavonoid from A. grossedentata)	IC50: 2.76 μM	[15]
DPPH Radical Scavenging	Compound 19 (a flavonoid from A. grossedentata)	IC50: 17.31 μM	[15]

Anti-inflammatory Activity

Ampelopsin G demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines and mediators.[16][17]

Ampelopsin G inhibits inflammation primarily through the suppression of the NF-κB and JAK/STAT signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), Ampelopsin G prevents the activation of NF-κB by inhibiting the degradation of IκBα. [16] This leads to a downstream reduction in the expression of pro-inflammatory genes. Additionally, Ampelopsin G can reduce the phosphorylation of JAK2 and STAT3, further dampening the inflammatory cascade.[16]





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Caption: Ampelopsin G's anti-inflammatory signaling pathway.



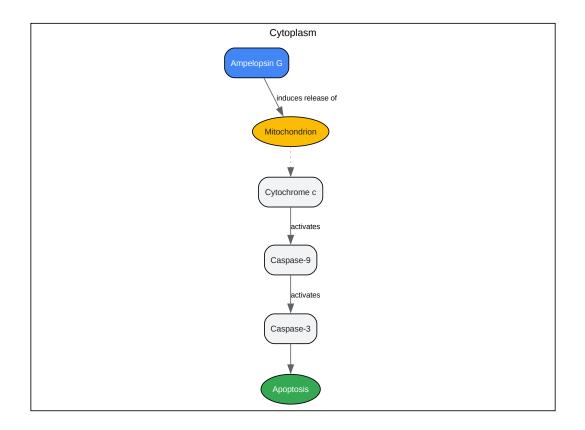
Cell Line <i>l</i> Model	Treatment	Effect	Quantitative Result	Reference
Human PBMCs	A. grossedentata extract	Inhibition of IFNy secretion	99.3 ± 0.6% decrease	[18]
Human PBMCs	A. grossedentata extract	Inhibition of IL-12 secretion	61.5 ± 20.4% decrease	[18]
Human PBMCs	A. grossedentata extract	Inhibition of IL- 17a secretion	94 ± 3.6% decrease	[18]
Human PBMCs	A. grossedentata extract	Inhibition of IL-2 secretion	79.8 ± 14% decrease	[18]
Human PBMCs	A. grossedentata extract	Reduction of NF- κB p65 phosphorylation	36% decrease	[18]
Alcohol diet-fed mice	Ampelopsin G (250 mg/kg)	Reduction in serum GOT	Significant decrease	[10]
Alcohol diet-fed mice	Ampelopsin G (250 mg/kg)	Reduction in serum GPT	Significant decrease	[10]
Alcohol diet-fed mice	Ampelopsin G (250 mg/kg)	Reduction in liver	Significant decrease	[10]

Apoptosis-Inducing Activity

Ampelopsin G has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for anticancer drug development.

Ampelopsin G primarily induces apoptosis through the intrinsic mitochondrial pathway. It promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3. This cascade of events leads to the characteristic morphological and biochemical hallmarks of apoptosis.





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Caption: Ampelopsin G-induced apoptosis pathway.

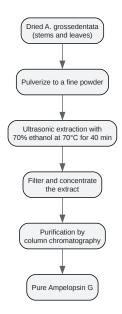


Cell Line	Compound	IC50 (μM)	Reference
HTB-26 (Breast Cancer)	Compound 1	10-50	[19]
PC-3 (Pancreatic Cancer)	Compound 1	10-50	[19]
HepG2 (Hepatocellular Carcinoma)	Compound 1	10-50	[19]
HCT116 (Colorectal Cancer)	Compound 1	22.4	[19]
HCT116 (Colorectal Cancer)	Compound 2	0.34	[19]
A2780 (Ovarian Cancer)	Compound 128a	29.7 ± 0.1	[20]
A2780cisR (Cisplatin- resistant Ovarian Cancer)	Compound 128a	28.1 ± 2.0	[20]
A549 (Lung Cancer)	Compound 72c	1.4 ± 0.2	[21]
HeLa (Cervical Cancer)	Compound 72c	1.3 ± 0.1	[21]

Experimental Protocols Extraction and Purification of Ampelopsin G from Ampelopsis grossedentata

This protocol describes a general method for the extraction and purification of **Ampelopsin G**. Optimization may be required based on the specific plant material and desired purity.





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Caption: Extraction and purification workflow.

- Sample Preparation: Dry the tender stems and leaves of Ampelopsis grossedentata and pulverize them into a fine powder.
- Extraction: Perform ultrasonic-assisted extraction with 70% ethanol at a temperature of 70°C for 40 minutes.[11] The solid-to-liquid ratio should be optimized, for example, 1:20 (g/mL).
- Filtration and Concentration: Filter the extract to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
- Purification: The crude extract can be further purified using column chromatography, such as silica gel or Sephadex LH-20, with an appropriate solvent system to yield high-purity
 Ampelopsin G.[14]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

 Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound (Ampelopsin G) in methanol.



- Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add different concentrations of the test compound to the wells. A control well should contain DPPH solution and methanol only.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22][23][24]
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
 [22][25]
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[22]

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

- Cell Culture and Treatment: Culture the desired cell line (e.g., a cancer cell line) and treat
 with different concentrations of Ampelopsin G for a specified time to induce apoptosis.
 Include an untreated control group.
- Cell Lysis: After treatment, lyse the cells to release the cellular contents, including caspases.
- Assay: Use a commercially available caspase activity assay kit (e.g., for caspase-3 or caspase-9). These kits typically provide a specific fluorogenic or colorimetric substrate for the caspase of interest.[26][27][28][29]
- Measurement: Incubate the cell lysate with the caspase substrate according to the kit's
 instructions. Measure the resulting fluorescence or absorbance using a microplate reader.
 The signal intensity is proportional to the caspase activity.

NF-kB Activation Assay

This assay determines the activation of the NF-kB transcription factor.

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and pre-treat with
 Ampelopsin G before stimulating with an inflammatory agent like LPS.



- Nuclear Extraction: After treatment, perform nuclear extraction to isolate the nuclear proteins.
- ELISA-based Assay: Use a commercially available NF-κB p65 transcription factor assay kit.
 These kits typically have a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.[2][30][31]
- Detection: Add the nuclear extracts to the wells. The activated NF-κB p65 in the extract will bind to the oligonucleotide. This binding is then detected using a specific primary antibody against NF-κB p65, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
- Measurement: Measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the amount of activated NF-kB p65.

Conclusion

Ampelopsin G is a promising natural compound with a well-documented portfolio of biological activities, including potent antioxidant, anti-inflammatory, and pro-apoptotic effects. Its abundance in certain plant species, particularly Ampelopsis grossedentata, makes it an accessible target for further research and development. The detailed experimental protocols and an understanding of the signaling pathways it modulates, as outlined in this guide, provide a solid foundation for scientists and researchers to explore its therapeutic potential in various disease models. Further investigation into its pharmacokinetics, bioavailability, and safety profile in preclinical and clinical settings is warranted to fully realize its promise as a therapeutic agent.

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